Cas no 1247236-12-9 (2-isothiocyanato-3-methylpentane)

2-isothiocyanato-3-methylpentane 化学的及び物理的性質
名前と識別子
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- Pentane, 2-isothiocyanato-3-methyl-
- 2-isothiocyanato-3-methylpentane
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- MDL: MFCD14672201
- インチ: 1S/C7H13NS/c1-4-6(2)7(3)8-5-9/h6-7H,4H2,1-3H3
- InChIKey: BGAVUGWCJJQUAY-UHFFFAOYSA-N
- ほほえんだ: CC(N=C=S)C(C)CC
2-isothiocyanato-3-methylpentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314714-1.0g |
2-isothiocyanato-3-methylpentane |
1247236-12-9 | 1.0g |
$574.0 | 2023-02-24 | ||
Enamine | EN300-314714-10.0g |
2-isothiocyanato-3-methylpentane |
1247236-12-9 | 10.0g |
$1895.0 | 2023-02-24 | ||
Enamine | EN300-314714-5g |
2-isothiocyanato-3-methylpentane |
1247236-12-9 | 5g |
$1507.0 | 2023-09-05 | ||
Enamine | EN300-314714-2.5g |
2-isothiocyanato-3-methylpentane |
1247236-12-9 | 2.5g |
$1189.0 | 2023-09-05 | ||
Enamine | EN300-314714-10g |
2-isothiocyanato-3-methylpentane |
1247236-12-9 | 10g |
$1895.0 | 2023-09-05 | ||
Enamine | EN300-314714-5.0g |
2-isothiocyanato-3-methylpentane |
1247236-12-9 | 5.0g |
$1507.0 | 2023-02-24 | ||
Enamine | EN300-314714-1g |
2-isothiocyanato-3-methylpentane |
1247236-12-9 | 1g |
$574.0 | 2023-09-05 |
2-isothiocyanato-3-methylpentane 関連文献
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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10. Book reviews
2-isothiocyanato-3-methylpentaneに関する追加情報
Professional Introduction to 2-isothiocyanato-3-methylpentane (CAS No. 1247236-12-9)
2-isothiocyanato-3-methylpentane, with the chemical identifier CAS No. 1247236-12-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the isothiocyanate class, characterized by the presence of a highly reactive isothiocyanate functional group (-N=C=S). The structural motif of 2-isothiocyanato-3-methylpentane incorporates a branched aliphatic chain, which contributes to its unique reactivity and potential applications in synthetic chemistry.
The isothiocyanate group in 2-isothiocyanato-3-methylpentane makes it a versatile intermediate in the synthesis of various bioactive molecules. Isothiocyanates are well-known for their ability to undergo nucleophilic addition reactions, forming stable adducts with amines, thiols, and other nucleophiles. This reactivity has been leveraged in the development of novel pharmaceuticals, agrochemicals, and materials science applications. The presence of the methyl substituent at the third carbon position in the pentane backbone further influences the compound's electronic properties and steric environment, making it a valuable building block for fine chemical synthesis.
Recent advancements in medicinal chemistry have highlighted the importance of isothiocyanates as key intermediates in drug discovery. For instance, derivatives of isothiocyanates have been explored as modulators of enzyme activity and as precursors to thiol-based drug candidates. The specific structure of 2-isothiocyanato-3-methylpentane allows for selective functionalization at multiple sites, enabling the construction of complex molecular architectures. This flexibility has been exploited in the synthesis of peptidomimetics and other therapeutic agents where precise control over molecular geometry is crucial.
In the realm of bioorganic chemistry, 2-isothiocyanato-3-methylpentane has been utilized in cross-coupling reactions and as a precursor to sulfonamide derivatives. Sulfonamides are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of sulfonamides often involves the reaction of isothiocyanates with hydroxylamine or amines, leading to the formation of stable sulfonamido derivatives. The efficiency and selectivity of these reactions have been improved through the use of optimized conditions and catalysts.
The industrial relevance of 2-isothiocyanato-3-methylpentane extends beyond pharmaceutical applications. In materials science, isothiocyanates have been employed in the development of polymeric materials with enhanced thermal stability and mechanical strength. The reactivity of the isothiocyanate group allows for covalent bonding with various functional groups, enabling the creation of polymers with tailored properties. Additionally, 2-isothiocyanato-3-methylpentane has been investigated as a component in adhesives and coatings due to its ability to form strong covalent bonds with substrates.
From an environmental perspective, the sustainable use of 2-isothiocyanato-3-methylpentane has been a focus of research efforts. Green chemistry principles have guided the development of synthetic routes that minimize waste and hazardous byproducts. Catalytic methods have been particularly effective in improving atom economy and reducing energy consumption during the synthesis of this compound. These advancements align with global initiatives to promote environmentally friendly chemical processes.
The role of computational chemistry in understanding the reactivity of 2-isothiocyanato-3-methylpentane cannot be overstated. Molecular modeling techniques have provided insights into how structural features influence reaction mechanisms and product outcomes. These computational studies have informed experimental design and helped optimize synthetic protocols for higher yields and purity. Furthermore, machine learning algorithms have been applied to predict novel derivatives of isothiocyanates with enhanced biological activity.
In conclusion, 2-isothiocyanato-3-methylpentane (CAS No. 1247236-12-9) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique reactivity as an isothiocyanate derivative makes it indispensable in pharmaceutical synthesis, while its structural features offer opportunities for innovation in materials science and environmental chemistry. As research continues to uncover new methodologies and applications, compounds like 2-isothiocyanato-3-methylpentane will undoubtedly play a pivotal role in advancing scientific knowledge and technological progress.
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